molecular formula C16H12Br2N6O2 B4372485 N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4372485
M. Wt: 480.1 g/mol
InChI Key: JCFXYWGXFJJTFZ-UHFFFAOYSA-N
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Description

N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound characterized by its unique structure, which includes brominated pyridine rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridine, followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as maintaining purity and yield, are applicable.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action for N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(5-bromo-2-pyridinyl)-2,5-pyridinedicarboxamide
  • N,N’-Bis(5-bromo-2-pyridinyl)-2,6-pyridinedicarboxamide
  • N,N’-Bis(5-bromo-2-pyridinyl)imidoformamide

Uniqueness

N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific combination of brominated pyridine rings and a pyrazole core, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-N,5-N-bis(5-bromopyridin-2-yl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N6O2/c1-24-12(16(26)22-14-5-3-10(18)8-20-14)6-11(23-24)15(25)21-13-4-2-9(17)7-19-13/h2-8H,1H3,(H,19,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFXYWGXFJJTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=NC=C(C=C2)Br)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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